molecular formula C14H12ClNO3 B6389185 2-Chloro-5-(3-ethoxyphenyl)pyridine-3-carboxylic acid CAS No. 1261933-31-6

2-Chloro-5-(3-ethoxyphenyl)pyridine-3-carboxylic acid

Cat. No.: B6389185
CAS No.: 1261933-31-6
M. Wt: 277.70 g/mol
InChI Key: NAZFWOOEBUHRDG-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-ethoxyphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a chloro group at the second position, an ethoxyphenyl group at the fifth position, and a carboxylic acid group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-ethoxyphenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-ethoxyphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic aromatic substitution reactions often require a strong base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(3-ethoxyphenyl)pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-ethoxyphenyl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved would vary based on the specific biological system being studied. Detailed studies on its binding affinity, selectivity, and interaction with biological macromolecules are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(3-methoxyphenyl)pyridine-3-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Chloro-5-(3-phenyl)pyridine-3-carboxylic acid: Lacks the ethoxy group, leading to different chemical properties.

    2-Chloro-5-(3-ethoxyphenyl)pyridine-4-carboxylic acid: The carboxylic acid group is at the fourth position instead of the third.

Uniqueness

2-Chloro-5-(3-ethoxyphenyl)pyridine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the ethoxy group can affect its solubility and binding properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-chloro-5-(3-ethoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-2-19-11-5-3-4-9(6-11)10-7-12(14(17)18)13(15)16-8-10/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZFWOOEBUHRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687506
Record name 2-Chloro-5-(3-ethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261933-31-6
Record name 2-Chloro-5-(3-ethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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